Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: A Strategic Scaffold for Resorcinolic & Flavonoid Drug Discovery
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate: A Strategic Scaffold for Resorcinolic & Flavonoid Drug Discovery
[1]
Technical Guide | Version 1.0
Executive Summary
Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate (CAS: 97025-16-6) represents a "privileged scaffold" in medicinal chemistry, primarily due to the electronic synergy between its electron-rich aromatic ring and the versatile
Part 1: Structural Analysis & Physicochemical Profile[1]
The utility of this molecule stems from its "Push-Pull" electronic architecture.[1] The 3,5-dimethoxy substituents strongly donate electron density to the phenyl ring (via resonance), activating it for electrophilic aromatic substitution, while the
Table 1: Physicochemical Specifications
| Property | Specification |
| IUPAC Name | Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate |
| Common Name | Ethyl 3,5-dimethoxybenzoylacetate |
| CAS Number | 97025-16-6 |
| Molecular Formula | |
| Molecular Weight | 252.26 g/mol |
| Appearance | Viscous pale yellow oil to low-melting solid |
| Boiling Point | ~360°C (Predicted at 760 mmHg) |
| Solubility | Soluble in DCM, EtOAc, MeOH; Insoluble in |
| pKa (C-2) | ~11.0 (Active methylene) |
Electronic Reactivity Map
-
C-1 (Ester Carbonyl): Susceptible to transesterification and amidation.[1]
-
C-2 (Active Methylene): Highly acidic (
); primary site for alkylation and Knoevenagel condensation.[1] -
C-3 (Ketone Carbonyl): Hard electrophile; site of nucleophilic attack (e.g., Grignard, reduction).[1]
-
Aromatic Ring: Activated at ortho and para positions relative to methoxy groups, facilitating ring closure reactions.[1]
Part 2: High-Fidelity Synthesis (The Meldrum's Acid Route)
While traditional Claisen condensation (acetophenone + diethyl carbonate) is viable for industrial bulk, it often suffers from self-condensation side products.[1] For research and high-purity applications, the Meldrum's Acid (2,2-dimethyl-1,3-dioxane-4,6-dione) Route is the superior "Gold Standard."[1] It proceeds under neutral conditions during the alcoholysis step, preventing premature decarboxylation.
Mechanistic Workflow
-
Acylation: 3,5-Dimethoxybenzoic acid is converted to its acid chloride.[1]
-
C-Acylation: Reaction with Meldrum's acid creates an acyl-Meldrum's intermediate.[1]
-
Alcoholysis: Thermal decomposition in ethanol yields the target
-keto ester with loss of acetone and .[1]
Figure 1: The Oikawa-Meldrum’s Acid synthesis pathway offers high regioselectivity and purity compared to Claisen condensation.[1]
Detailed Experimental Protocol
Objective: Synthesis of 10g scale Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate.
Step 1: Preparation of 3,5-Dimethoxybenzoyl Chloride
-
Dissolve 3,5-dimethoxybenzoic acid (10.0 g, 54.9 mmol) in anhydrous DCM (100 mL) under
atmosphere. -
Add catalytic DMF (3 drops).[1]
-
Add oxalyl chloride (7.0 mL, 82.3 mmol) dropwise at 0°C.
-
Stir at room temperature for 3 hours until gas evolution ceases.
-
Concentrate in vacuo to yield the crude acid chloride (use immediately).
Step 2: Acylation of Meldrum's Acid
-
Dissolve Meldrum's acid (8.7 g, 60.4 mmol) in anhydrous DCM (80 mL) and cool to 0°C.
-
Add dry pyridine (10.6 mL, 131 mmol) slowly (exothermic).
-
Add the crude acid chloride (dissolved in 20 mL DCM) dropwise over 30 minutes, maintaining temp < 5°C.
-
Stir for 1 hour at 0°C, then 2 hours at room temperature.
-
Wash: Wash organic layer with 1M HCl (2x), water (2x), and brine.[1] Dry over
.[1] -
Evaporate solvent to obtain the Acyl-Meldrum's intermediate (solid/oil).[1]
Step 3: Alcoholysis
-
Dissolve the intermediate in absolute Ethanol (150 mL).
-
Reflux for 4–6 hours. Monitor via TLC (Hexane:EtOAc 3:1).
-
Purification: Flash column chromatography (Silica gel, Hexane/EtOAc gradient).
-
Yield Expectation: 75–85%.[1]
-
Part 3: Reactivity Landscape & Applications
The strategic value of this molecule lies in its ability to access two major classes of pharmacophores: Cannabinoids (Resorcinols) and Coumarins .
Pathway A: Synthesis of Olivetol Analogs (Cannabinoid Precursors)
The 3,5-dimethoxy ring mimics the substitution pattern of the resorcinol core found in cannabinoids (CBD/THC).
-
Mechanism: The
-keto ester undergoes alkylation at the active methylene (C-2) with an alkyl halide (e.g., n-pentyl iodide), followed by decarboxylation and demethylation.[1] -
Result: 5-alkyl-1,3-benzenediols (Olivetol analogs).[1]
Pathway B: Pechmann Condensation (Coumarins)
Reaction with phenols in the presence of Lewis acids (
Figure 2: Divergent synthesis pathways.[1] The C2-alkylation route is critical for generating the resorcinol core of cannabinoids.
Part 4: Critical Handling & Safety
Stability[1][5]
-
Keto-Enol Tautomerism: In solution (
), the molecule exists in equilibrium between keto and enol forms.[1] NMR will show split signals (enol proton typically >12 ppm).[1] -
Decarboxylation: Avoid prolonged exposure to strong aqueous acids at high temperatures unless decarboxylation is the intended step (conversion to ketone).[1]
Safety Hazards[1]
-
Irritant: Treat as a skin and eye irritant.[1]
-
Reactivity: Incompatible with strong oxidizing agents and strong bases (which generate the enolate).[1]
References
-
Oikawa, Y., Sugano, K., & Yonemitsu, O. (1978).[1] Meldrum's acid in organic synthesis.[1][3][4] 2. A general and versatile synthesis of beta-keto esters.[1][5] Journal of Organic Chemistry.[1] Link[1]
-
BLDpharm. (2024).[1] Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate Product Specification (CAS 97025-16-6).[1][6]Link[1]
-
Razdan, R. K. (1981).[1] The Total Synthesis of Cannabinoids.[7] In: The Total Synthesis of Natural Products. Wiley-Interscience.[1] (Contextual grounding for resorcinol synthesis).
-
Organic Syntheses. (2014). Formation of γ-Keto Esters from β-Keto Esters.[1][8] Organic Syntheses, 91, 248-259.[1] Link[1]
Sources
- 1. Meldrum's acid - Wikipedia [en.wikipedia.org]
- 2. prepchem.com [prepchem.com]
- 3. ic.unicamp.br [ic.unicamp.br]
- 4. Organic Syntheses Procedure [orgsyn.org]
- 5. researchgate.net [researchgate.net]
- 6. 97025-16-6|Ethyl 3-(3,5-dimethoxyphenyl)-3-oxopropanoate|BLD Pharm [bldpharm.com]
- 7. The Diels‐Alder Approach towards Cannabinoid Derivatives and Formal Synthesis of Tetrahydrocannabinol (THC) - PMC [pmc.ncbi.nlm.nih.gov]
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